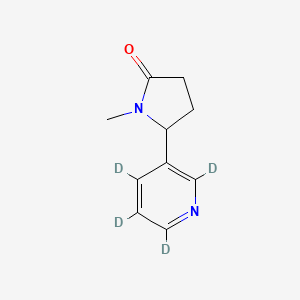
(Rac)-Cotinine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Cotinine-d4 is a deuterated analog of cotinine, which is a primary metabolite of nicotine. This compound is often used in scientific research to study nicotine metabolism and its effects on the human body. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Cotinine-d4 typically involves the deuteration of cotinine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is cotinine N-oxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrocotinine.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen atom, where various alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cotinine N-oxide.
Reduction: Dihydrocotinine.
Substitution: Various N-alkyl or N-acyl cotinine derivatives.
Scientific Research Applications
(Rac)-Cotinine-d4 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Biology: Helps in studying the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation aids and in the quality control of nicotine-containing products.
Mechanism of Action
The mechanism of action of (Rac)-Cotinine-d4 is similar to that of cotinine. It primarily acts as a biomarker for nicotine exposure. In the body, cotinine is formed from nicotine through the action of cytochrome P450 enzymes, particularly CYP2A6. The deuterium atoms in this compound do not significantly alter its metabolic pathway, making it an ideal internal standard for studying nicotine metabolism.
Comparison with Similar Compounds
Cotinine: The non-deuterated form of (Rac)-Cotinine-d4, used similarly in research but lacks the stability and distinguishable mass of the deuterated analog.
Nicotine: The parent compound from which cotinine is derived. It is the primary addictive component of tobacco.
Cotinine N-oxide: An oxidized metabolite of cotinine, used in studies of nicotine metabolism.
Uniqueness of this compound: this compound is unique due to its deuterium atoms, which provide enhanced stability and make it easily distinguishable in mass spectrometry. This makes it an invaluable tool in research involving nicotine and its metabolites, offering more accurate and reliable results compared to non-deuterated analogs.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-methyl-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i2D,3D,6D,7D |
InChI Key |
UIKROCXWUNQSPJ-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C)[2H] |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















